N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzamido)-1-benzofuran-2-carboxamide
Description
Structural Classification Within Benzofuran Derivatives
The compound’s core consists of a benzofuran system (a fused benzene and furan ring) substituted at the 2-position with a carboxamide group. This carboxamide bridge connects to a 2,3-dihydro-1,4-benzodioxin moiety, a six-membered ring containing two oxygen atoms in a 1,4-dioxane arrangement. The 3-position of the benzofuran ring is further functionalized with a 3-fluorobenzamido group, introducing both aromaticity and electronic modulation via fluorine.
Key Structural Features:
- Benzofuran Core : The benzofuran system (C$$8$$H$$5$$O$$_2$$) provides planar rigidity, enhancing π-π stacking interactions with biological targets.
- Benzodioxin Attachment : The 2,3-dihydro-1,4-benzodioxin group (C$$8$$H$$8$$O$$_2$$) introduces conformational restraint and oxygen-rich hydrogen-bonding capacity.
- Fluorobenzamido Substituent : The 3-fluorobenzamido moiety (C$$7$$H$$5$$FNO) contributes to lipophilicity and metabolic stability while influencing electrostatic potential.
Comparative Structural Analysis
| Feature | Benzofuran Derivatives | This Compound |
|---|---|---|
| Core Scaffold | Benzofuran | Benzofuran + Benzodioxin |
| Substituent at C2 | Variable (e.g., methyl, phenyl) | Carboxamide-linked benzodioxin |
| Substituent at C3 | Halogens, amides, sulfonamides | 3-Fluorobenzamido |
| Molecular Weight | 200–350 g/mol | ~408 g/mol (calculated) |
The structural complexity of this compound places it within a niche subclass of benzofuran derivatives optimized for dual-target engagement, as seen in analogs like AMG-9810 (a TRPV1 antagonist with a benzodioxin-carboxamide motif).
Historical Context of Polycyclic Heteroaromatic Compound Development
The synthesis of polycyclic heteroaromatic compounds surged in the late 20th century, driven by the need for molecules with improved pharmacokinetic profiles. Benzofuran derivatives gained prominence due to their natural occurrence (e.g., psoralens) and synthetic versatility. The introduction of benzodioxin systems, as seen in this compound, reflects a strategic shift toward oxygen-rich heterocycles to enhance solubility and target affinity.
Milestones in Heterocyclic Chemistry
- 1950s–1970s : Benzofuran synthesis methods matured, enabling access to derivatives like 3-carboxamide-substituted variants.
- 1980s–1990s : Fluorination techniques were refined, allowing precise installation of fluorine atoms to modulate bioactivity.
- 2000s–Present : Hybrid architectures (e.g., benzofuran-benzodioxin) emerged to address multifactorial diseases, leveraging combinatorial chemistry and computational modeling.
Synthetic Evolution
Early routes to benzofuran-2-carboxamides relied on Friedel-Crafts acylation, but modern approaches use palladium-catalyzed cross-coupling to attach diverse amide groups. For example, the 3-fluorobenzamido group in this compound is likely introduced via nucleophilic acyl substitution on a preformed benzofuran ester intermediate.
Impact of Fluorine Chemistry The 3-fluorobenzamido group exemplifies the "fluorine effect," where fluorine’s electronegativity and small atomic radius improve membrane permeability and resistance to oxidative metabolism. This substitution strategy mirrors trends in oncology and neurology drug development, where fluorinated analogs often exhibit enhanced target binding.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5/c25-15-5-3-4-14(12-15)23(28)27-21-17-6-1-2-7-18(17)32-22(21)24(29)26-16-8-9-19-20(13-16)31-11-10-30-19/h1-9,12-13H,10-11H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXOJDIZLFOOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 3-fluorobenzoyl chloride.
- Initial Reaction : These compounds react under basic conditions (e.g., using sodium carbonate) to form the benzamide derivative.
- Final Product Formation : The reaction is completed through further coupling reactions to yield the final product, which can be purified through recrystallization or chromatography .
Antiproliferative Activity
Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies indicated that related compounds demonstrated IC50 values in the low micromolar range against cell lines such as HeLa and MDA-MB-231 .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 4.6 |
| CA-4 | MDA-MB-231 | 180 |
| Compound X | A549 | >1000 |
The presence of specific functional groups within these compounds appears crucial for their biological activity; for example, the methoxy group at the 6-position has been shown to enhance potency significantly .
Enzyme Inhibition
This compound may also act as an inhibitor of histone deacetylases (HDACs), which play a vital role in cancer progression. Studies indicate that certain derivatives exhibit moderate HDAC inhibitory activity, leading to increased acetylation of histones and subsequent effects on gene expression .
The mechanism of action of this compound likely involves:
- Enzyme Binding : The compound may bind to specific enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : By inhibiting these enzymes, it can induce cell cycle arrest and apoptosis in cancer cells.
In vitro assays measuring lactate dehydrogenase (LDH) release have confirmed necrotic cell death induced by treatment with this compound .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds in this class:
- Case Study 1 : A study evaluated a series of benzofuran derivatives for their antiproliferative effects against multiple cancer types. The results indicated that modifications at the benzofuran moiety significantly affected their potency.
- Case Study 2 : Another investigation focused on the dual inhibition properties of related compounds targeting both tubulin and HDACs simultaneously, showcasing enhanced anticancer efficacy compared to single-target agents .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various research applications:
Enzyme Inhibition
Research indicates that derivatives of benzodioxin structures can inhibit key enzymes involved in metabolic processes:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
These findings suggest potential applications in managing conditions like diabetes and neurodegenerative diseases by modulating enzyme activity.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties through various assays. Its ability to scavenge free radicals is crucial for reducing oxidative stress, which is linked to chronic diseases such as cancer and cardiovascular disorders.
Anticancer Properties
Preliminary studies show that the compound may induce apoptosis in cancer cell lines. The underlying mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation, highlighting its potential as an anticancer agent.
Case Study 1: Inhibition of α-glucosidase
A study focused on benzodioxin derivatives revealed that structural modifications at the amide position enhanced α-glucosidase inhibition significantly. The compound was synthesized and tested against other derivatives, showing promise for further development in diabetes management.
Case Study 2: Neuroprotective Effects
In vivo models of neurodegeneration were used to evaluate the neuroprotective effects of the compound. Results indicated that treatment led to reduced neuronal loss and improved cognitive function metrics compared to control groups, suggesting its potential role in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- 1,4-Benzodioxin Role : The 1,4-benzodioxin moiety enhances metabolic stability and bioavailability, as seen in glucosylceramide synthase inhibitors () and antihepatotoxic flavones (). Substitutions on this ring (e.g., hydroxy methyl groups in ’s compound 4g) improve activity .
- Benzofuran vs. Flavone/Coumarin Cores : Benzofuran-carboxamide derivatives (e.g., target compound) may target enzymes or receptors, while flavones/coumarins () exhibit antioxidant or anti-inflammatory effects .
- Fluorine and Electron-Withdrawing Groups : The 3-fluorobenzamido group in the target compound likely enhances binding affinity through hydrophobic interactions and electron withdrawal, a strategy observed in sulfonamide antibiotics () and kinase inhibitors .
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzamido)-1-benzofuran-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a benzofuran carboxylate derivative. A documented route uses N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base to facilitate amide bond formation. Reaction pH is controlled with aqueous sodium carbonate (Na₂CO₃) to optimize yield . For the 3-fluorobenzamido moiety, a sequential acylation reaction is performed using 3-fluorobenzoyl chloride under anhydrous conditions. Post-synthesis purification often employs column chromatography with silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization from ethanol .
Advanced: How can experimental design (DoE) optimize reaction conditions for improved yield and purity?
Methodological Answer:
Statistical DoE methods, such as Box-Behnken or central composite designs , are critical for optimizing parameters like temperature, solvent ratio, and catalyst loading. For example, a three-factor DoE could evaluate the impact of (1) reaction time (6–24 hrs), (2) LiH concentration (1–3 equivalents), and (3) solvent polarity (DMF vs. THF) on yield. Response surface modeling identifies optimal conditions while minimizing experimental runs . Contradictions in reported yields (e.g., 50–75%) may arise from unaccounted variables like moisture sensitivity of LiH, necessitating rigorous control of anhydrous conditions .
Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm and benzofuran aromatic signals at δ 7.1–8.3 ppm). Fluorine-19 NMR verifies the presence of the 3-fluorobenzamido group .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, with hydrogen bonding and π-π stacking interactions critical for validating supramolecular packing .
Advanced: How do structural variations (e.g., fluorobenzamido substitution) impact crystallographic refinement challenges?
Methodological Answer:
Fluorine’s high electron density can cause anomalous scattering, complicating phase determination. SHELXD or SHELXE may require tuned parameters for experimental phasing. For example, the 3-fluorobenzamido group’s orientation may lead to disordered electron density maps, necessitating constrained refinement (ISOR/DFIX commands in SHELXL) . Contradictions in reported unit cell parameters (e.g., due to polymorphism) require cross-validation via PXRD and differential scanning calorimetry (DSC) .
Basic: What are the primary applications of this compound in chemical research?
Methodological Answer:
The compound serves as a scaffold for bioactive molecule design , particularly in medicinal chemistry. Its benzodioxin and benzofuran moieties are explored as kinase inhibitors or protease modulators. The 3-fluorobenzamido group enhances metabolic stability and binding affinity in structure-activity relationship (SAR) studies .
Advanced: How can computational methods predict reactivity or guide derivative synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electrophilic substitution sites or reaction pathways. For instance, the ICReDD framework integrates computation (reaction path searches) and experimental data to prioritize derivatives. A recent study used Fukui indices to predict regioselective bromination at the benzofuran C5 position, validated experimentally . Machine learning models trained on PubChem data (e.g., solubility or logP) can further optimize lead compounds .
Basic: How are purity and stability assessed during storage?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor degradation products.
- Stability studies : Accelerated aging at 40°C/75% RH for 4 weeks identifies hydrolytic degradation (e.g., cleavage of the amide bond), mitigated by storing under nitrogen at –20°C .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from impurities (>95% purity required for SAR validity) or assay conditions (e.g., cell line variability). Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) in biochemical vs. cellular assays.
- Metabolite profiling : LC-MS identifies active metabolites that may skew results.
- Collaborative validation : Reproduce results across labs using standardized protocols (e.g., NIH assay guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
